molecular formula C13H7ClF3NO B1290669 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-72-8

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde

Cat. No.: B1290669
CAS No.: 952182-72-8
M. Wt: 285.65 g/mol
InChI Key: SKCGIXLICWIBOR-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is an organic compound with the molecular formula C13H7ClF3NO. It is a derivative of benzaldehyde, featuring a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Biochemical Analysis

Biochemical Properties

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphopantetheinyl transferase, which is crucial for bacterial cell viability and virulence . The interaction with phosphopantetheinyl transferase involves the inhibition of the enzyme’s activity, thereby affecting the bacterial secondary metabolism and growth. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Furthermore, this compound can impact cellular metabolism by altering the flux of metabolites through various metabolic pathways . These effects can result in changes in cell function and behavior, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the binding of this compound to phosphopantetheinyl transferase results in the inhibition of the enzyme’s function, thereby disrupting bacterial metabolism and growth . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of bacterial growth without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For instance, its interaction with phosphopantetheinyl transferase can lead to changes in the production of secondary metabolites in bacteria, thereby influencing overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), followed by heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
  • 4-Chloro-3-(trifluoromethyl)benzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Comparison: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-11-5-10(13(15,16)17)6-18-12(11)9-3-1-8(7-19)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCGIXLICWIBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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